6-Amino-2-methyl-2,3-dihydro-1H-1lambda~6~,2-benzothiazole-1,1-dione
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Overview
Description
6-Amino-2-methyl-2,3-dihydro-1H-1lambda~6~,2-benzothiazole-1,1-dione is a heterocyclic compound with a benzothiazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-methyl-2,3-dihydro-1H-1lambda~6~,2-benzothiazole-1,1-dione can be achieved through several synthetic pathways. One common method involves the reaction of 2-aminobenzothiazole with methylating agents under controlled conditions. The reaction typically requires the use of solvents such as toluene or ethanol and may involve catalysts like p-toluenesulfonic acid to facilitate the process .
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques, including one-pot multicomponent reactions. These methods are favored for their efficiency and high yields. Microwave irradiation and solvent-free conditions are also utilized to reduce environmental impact and improve reaction rates .
Chemical Reactions Analysis
Types of Reactions
6-Amino-2-methyl-2,3-dihydro-1H-1lambda~6~,2-benzothiazole-1,1-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
6-Amino-2-methyl-2,3-dihydro-1H-1lambda~6~,2-benzothiazole-1,1-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for potential use in developing new pharmaceuticals, particularly for its anti-tubercular and anti-cancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Amino-2-methyl-2,3-dihydro-1H-1lambda~6~,2-benzothiazole-1,1-dione involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential proteins in microbial cells. In cancer research, it has been shown to interfere with cell division and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-6-methylbenzothiazole
- 2-Aminobenzothiazole
- 6-Methyl-2-aminobenzothiazole
Uniqueness
6-Amino-2-methyl-2,3-dihydro-1H-1lambda~6~,2-benzothiazole-1,1-dione stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo a variety of chemical reactions and its broad spectrum of applications make it a valuable compound in both research and industry .
Properties
CAS No. |
921600-56-8 |
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Molecular Formula |
C8H10N2O2S |
Molecular Weight |
198.24 g/mol |
IUPAC Name |
2-methyl-1,1-dioxo-3H-1,2-benzothiazol-6-amine |
InChI |
InChI=1S/C8H10N2O2S/c1-10-5-6-2-3-7(9)4-8(6)13(10,11)12/h2-4H,5,9H2,1H3 |
InChI Key |
IVLMQSOUUCWUTG-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2=C(S1(=O)=O)C=C(C=C2)N |
Origin of Product |
United States |
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